![molecular formula C23H32O2Si B13941371 trans-4-({[Tert-butyl(diphenyl)silyl]oxy}methyl)cyclohexanol](/img/structure/B13941371.png)
trans-4-({[Tert-butyl(diphenyl)silyl]oxy}methyl)cyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-4-({[Tert-butyl(diphenyl)silyl]oxy}methyl)cyclohexanol: is a chemical compound that features a cyclohexanol core with a tert-butyl(diphenyl)silyl protecting group attached to the hydroxyl group. This compound is often used in organic synthesis due to its stability and the protective nature of the tert-butyl(diphenyl)silyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-({[Tert-butyl(diphenyl)silyl]oxy}methyl)cyclohexanol typically involves the protection of the hydroxyl group in cyclohexanol. The tert-butyl(diphenyl)silyl group is introduced using tert-butyl(diphenyl)silyl chloride in the presence of a base such as imidazole or pyridine . The reaction is usually carried out in an anhydrous solvent like methylene chloride to ensure the protection is effective .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using the same protective group chemistry. The process would be optimized for yield and purity, often involving automated systems for reagent addition and reaction monitoring.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexanol moiety.
Reduction: Reduction reactions can target the cyclohexanol group, converting it to cyclohexane derivatives.
Substitution: The tert-butyl(diphenyl)silyl group can be substituted under specific conditions, often using fluoride ions as a reagent.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and Jones reagent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Tetrabutylammonium fluoride (TBAF) is often used to remove the tert-butyl(diphenyl)silyl group.
Major Products: The major products depend on the specific reaction conditions but can include various cyclohexane derivatives and deprotected alcohols.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, trans-4-({[Tert-butyl(diphenyl)silyl]oxy}methyl)cyclohexanol is used as a protecting group for alcohols due to its stability under acidic conditions .
Biology and Medicine:
Industry: In industrial chemistry, this compound can be used in the synthesis of complex organic molecules, particularly in pharmaceuticals and agrochemicals.
Mécanisme D'action
The primary function of trans-4-({[Tert-butyl(diphenyl)silyl]oxy}methyl)cyclohexanol is to protect the hydroxyl group during chemical reactions. The tert-butyl(diphenyl)silyl group provides steric hindrance, preventing unwanted reactions at the hydroxyl site . This protection is particularly useful in multi-step synthesis processes where selective reactions are crucial.
Comparaison Avec Des Composés Similaires
- tert-Butyldimethylsilyl (TBDMS) protected alcohols
- tert-Butyldiphenylsilyl (TBDPS) protected alcohols
- Trimethylsilyl (TMS) protected alcohols
Uniqueness: The tert-butyl(diphenyl)silyl group offers increased stability towards acidic hydrolysis compared to other silyl protecting groups . This makes it particularly valuable in reactions requiring strong acidic conditions where other protecting groups might fail.
Propriétés
Formule moléculaire |
C23H32O2Si |
|---|---|
Poids moléculaire |
368.6 g/mol |
Nom IUPAC |
4-[[tert-butyl(diphenyl)silyl]oxymethyl]cyclohexan-1-ol |
InChI |
InChI=1S/C23H32O2Si/c1-23(2,3)26(21-10-6-4-7-11-21,22-12-8-5-9-13-22)25-18-19-14-16-20(24)17-15-19/h4-13,19-20,24H,14-18H2,1-3H3 |
Clé InChI |
HQJYXVDWIUZDFM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CCC(CC3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


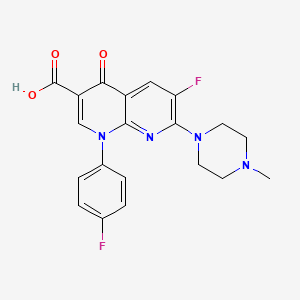
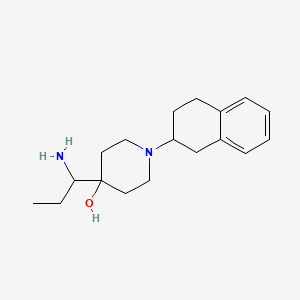
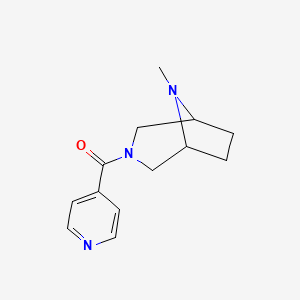
![Benzamide, N-[4-(1-benzoyl-3-piperidinyl)butyl]-N-methyl-](/img/structure/B13941321.png)
![2-ethyl-6-benzyl-2,6-Diazaspiro[3.4]octane](/img/structure/B13941326.png)

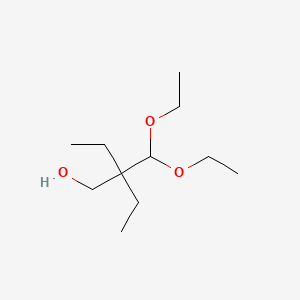
![5-Chloro-2-({[(3-chloro-4-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13941337.png)
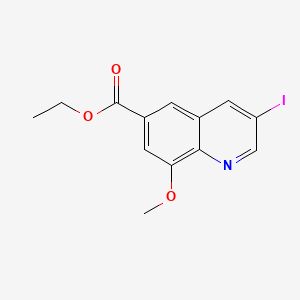
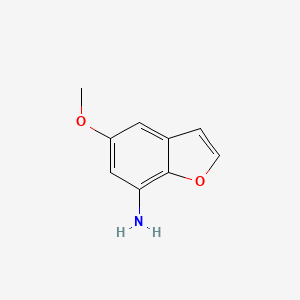
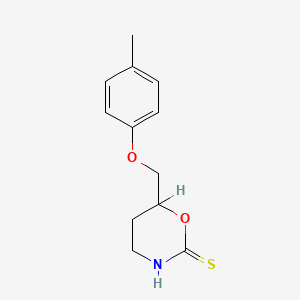
![6-(2-Chloro-6-fluorobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13941365.png)
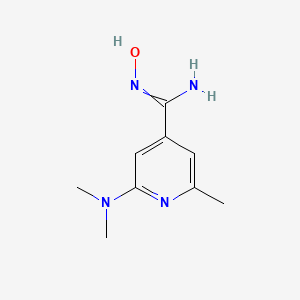
![2-Chloro-1-(thieno[2,3-b]pyridin-3-yl)ethan-1-one](/img/structure/B13941376.png)
